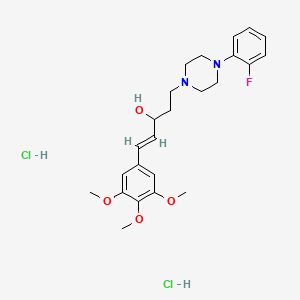
1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the piperazine ring.
Addition of the Trimethoxystyryl Group: This can be done through a Heck reaction, where a styrene derivative reacts with a halide in the presence of a palladium catalyst.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic agent for neurological disorders.
Industry: Could be used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways would depend on its structure and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazineethanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride
- 1-Piperazinepropanol, 4-(o-chlorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride
Uniqueness
1-Piperazinepropanol, 4-(o-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride is unique due to the specific arrangement of its functional groups, which can result in distinct pharmacological properties compared to similar compounds.
Properties
CAS No. |
37151-52-3 |
|---|---|
Molecular Formula |
C24H33Cl2FN2O4 |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
(E)-5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-ol;dihydrochloride |
InChI |
InChI=1S/C24H31FN2O4.2ClH/c1-29-22-16-18(17-23(30-2)24(22)31-3)8-9-19(28)10-11-26-12-14-27(15-13-26)21-7-5-4-6-20(21)25;;/h4-9,16-17,19,28H,10-15H2,1-3H3;2*1H/b9-8+;; |
InChI Key |
NOPNPWGOSOEBRI-YEUQMBKVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(CCN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(CCN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



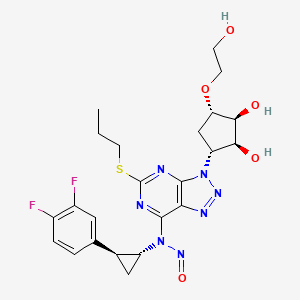
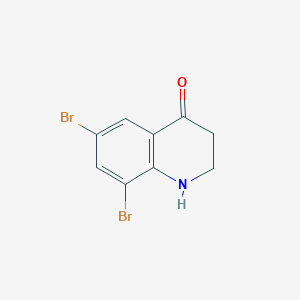
![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
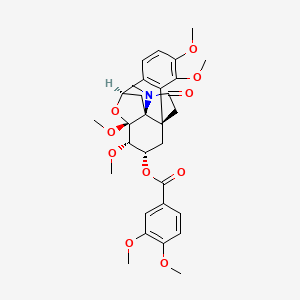
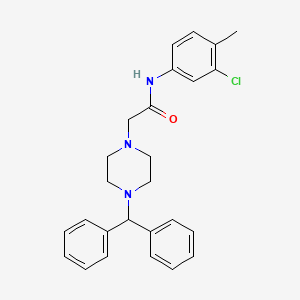
![1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene](/img/structure/B13424780.png)
![(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid](/img/structure/B13424781.png)
![8-Methyl-5-(2-(6-methylpyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13424784.png)
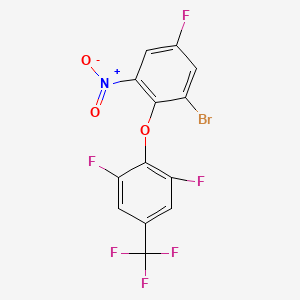
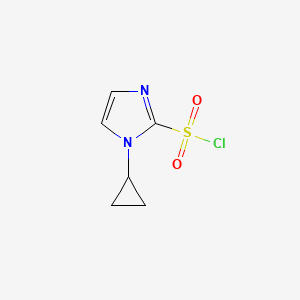

![(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine](/img/structure/B13424811.png)

